molecular formula C11H21BrO2 B8700529 3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane CAS No. 103781-35-7

3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane

Cat. No. B8700529
M. Wt: 265.19 g/mol
InChI Key: IPMVZJJKTCBGMM-UHFFFAOYSA-N
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Patent
US07842830B2

Procedure details

A two phase system composed of 1,6-dibromohexane (74.06 g, 0.30 mmol) in hexanes (100 mL) and 3-methyl-3-oxetanemethanol (10.0 g, 0.10 mmol), NaOH (65.02 g, 1.63 mol), and Bu4NBr (0.5 g, 1.55 mmol) in H2O (100 mL) was stirred at 0° C. in an ice bath for 30 min. The reaction mixture was warmed up to room temperature and stirred at room temperature for 1 day. It was then heated at 100° C. for additional 2 h. The reaction mixture was allowed to cool down to room temperature and H2O was added. The mixture was extracted with hexanes three times. The combined organic phase was dried over anhydrous MgSO4 and the solvent was removed under reduced pressure. The crude product was distilled under vacuum to give colorless liquid (b.p. 90-92° C., 0.1 mmHg) (13.75 g, 53%). 1H NMR (300 MHz, CDCl3, δ): 4.48 (d, J=5.5 Hz, 2H), 4.33 (d, J=5.9 Hz, 1H), 3.45 (s, 2H), 3.44 (t, J=6.4 Hz, 2H), 3.39 (t, J=6.8 Hz, 2H), 1.85 (m, 2H), 1.58 (m, 2H), 1.30-1.50 (m, 4H), 1.28 (s, 3H). 13C{1H} NMR (75 MHz, CDCl3, δ): 80.17, 76.12, 71.34, 39.94, 33.71, 32.70, 29.34, 27.93, 25.34, 21.35. HRMS-FAB (m/z): [M+H]+ calcd for C11H22BrO2, 265.0803; found, 265.0802.
Quantity
74.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
65.02 g
Type
reactant
Reaction Step Three
[Compound]
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][Br:8].[CH3:9][C:10]1([CH2:14][OH:15])[CH2:13][O:12][CH2:11]1.[OH-].[Na+]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].O>[Br:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][O:15][CH2:14][C:10]1([CH3:9])[CH2:13][O:12][CH2:11]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
74.06 g
Type
reactant
Smiles
BrCCCCCCBr
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1(COC1)CO
Step Three
Name
Quantity
65.02 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. in an ice bath for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated at 100° C. for additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexanes three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give colorless liquid (b.p. 90-92° C., 0.1 mmHg) (13.75 g, 53%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCCCCCCOCC1(COC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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